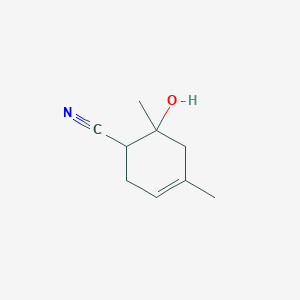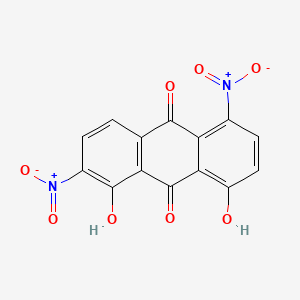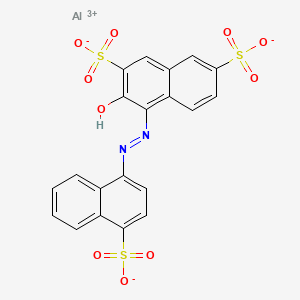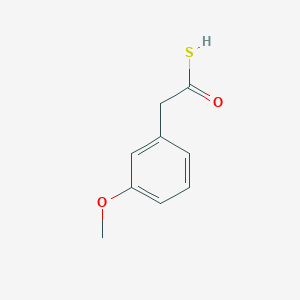
2,3-Dihydroxypropyl 12-hydroxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,3-Dihydroxypropyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxystearic acid with glycerol. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Industrial production methods often employ catalysts to increase the reaction rate and yield .
Análisis De Reacciones Químicas
2,3-Dihydroxypropyl 12-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2,3-Dihydroxypropyl 12-hydroxyoctadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying lipid metabolism and enzyme interactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of surfactants, lubricants, and cosmetics.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxypropyl 12-hydroxyoctadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. This compound can modulate enzyme activity and cellular signaling pathways, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
2,3-Dihydroxypropyl 12-hydroxyoctadecanoate is unique due to its specific combination of hydroxyl and ester functional groups. Similar compounds include:
Glycerol monostearate: Lacks the hydroxyl group on the stearic acid moiety.
12-Hydroxystearic acid: Lacks the glycerol backbone.
Glycerol monooleate: Contains an unsaturated fatty acid instead of the hydroxystearic acid.
This compound’s unique structure allows it to participate in a broader range of chemical reactions and applications compared to its analogs.
Propiedades
Número CAS |
6284-43-1 |
|---|---|
Fórmula molecular |
C21H42O5 |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C21H42O5/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-21(25)26-18-20(24)17-22/h19-20,22-24H,2-18H2,1H3 |
Clave InChI |
RVNAQNUKCZKJCP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCCCCCCCCC(=O)OCC(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one](/img/structure/B13817587.png)
![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimi](/img/structure/B13817599.png)

![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13817611.png)

![(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B13817623.png)
![10-Methoxyspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13817638.png)
![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)


